molecular formula C10H4ClF2N3S B8335924 4-chloro-1-(2,6-difluoro-4-isothiocyanatophenyl)-1H-imidazole

4-chloro-1-(2,6-difluoro-4-isothiocyanatophenyl)-1H-imidazole

Cat. No. B8335924
M. Wt: 271.67 g/mol
InChI Key: MDTWJSCZZKMEQN-UHFFFAOYSA-N
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Patent
US08349880B2

Procedure details

Step J (3): Dichloromethane (15 mL) was added to a flask charged with a 1:1 mixture of 4-(4-chloro-1H-imidazol-1-yl)-3,5-difluoroaniline/3,5-difluoro-4-(1H-imidazol-1-yl)aniline (1.0 g, 4.36 mmol) and 1,1′-thiocarbonyldipyridin-2(1H)-one (1.012 g, 4.36 mmol). The resulting mixture was stirred for 16 h at rt. The crude reaction mixture was concentrated and the crude products were purified using silica gel chromatography (60% EtOAc/hexanes) to afford 4-chloro-1-(2,6-difluoro-4-isothiocyanatophenyl)-1H-imidazole (195 mg, 0.718 mmol, 17% yield). LC-MS (M+H)+ 272.0. 1H NMR (500 MHz, chloroform-d) δ ppm 7.57 (d, J=1.83 Hz, 1 H) 7.07 (d, J=1.53 Hz, 1 H) 6.94-7.04 (m, 2 H).
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
4-(4-chloro-1H-imidazol-1-yl)-3,5-difluoroaniline 3,5-difluoro-4-(1H-imidazol-1-yl)aniline
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[CH:4][N:5]([C:7]2[C:13]([F:14])=[CH:12][C:10]([NH2:11])=[CH:9][C:8]=2[F:15])[CH:6]=1.FC1C=C(C=C(F)C=1N1C=CN=C1)N.[C:30](N1C=CC=CC1=O)(N1C=CC=CC1=O)=[S:31]>ClCCl>[Cl:1][C:2]1[N:3]=[CH:4][N:5]([C:7]2[C:8]([F:15])=[CH:9][C:10]([N:11]=[C:30]=[S:31])=[CH:12][C:13]=2[F:14])[CH:6]=1 |f:0.1|

Inputs

Step One
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
4-(4-chloro-1H-imidazol-1-yl)-3,5-difluoroaniline 3,5-difluoro-4-(1H-imidazol-1-yl)aniline
Quantity
1 g
Type
reactant
Smiles
ClC=1N=CN(C1)C1=C(C=C(N)C=C1F)F.FC=1C=C(N)C=C(C1N1C=NC=C1)F
Name
Quantity
1.012 g
Type
reactant
Smiles
C(=S)(N1C(C=CC=C1)=O)N1C(C=CC=C1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 16 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
the crude products were purified

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1N=CN(C1)C1=C(C=C(C=C1F)N=C=S)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.718 mmol
AMOUNT: MASS 195 mg
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 16.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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